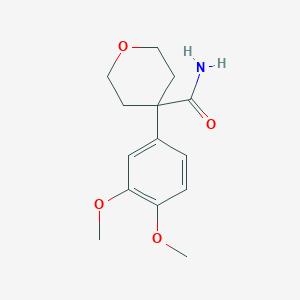

4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-11-4-3-10(9-12(11)18-2)14(13(15)16)5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLLKUHTKJUBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide functional group in the compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

-

Reaction Type : Acidic/basic hydrolysis

-

Reagents :

-

Acidic : HCl in aqueous conditions

-

Basic : NaOH with heat

-

-

Product : 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

-

Mechanism : The amide group is cleaved via nucleophilic attack, converting the amide to a carboxylic acid. This reaction is common in amide chemistry and is critical for synthesizing bioactive derivatives .

Substitution Reactions Involving the Amide Group

The amide group can participate in nucleophilic substitution or undergo transamidation reactions, depending on the reaction conditions.

-

Reaction Type : Substitution/transamidation

-

Reagents : Alcohols, amines, or other nucleophiles (e.g., ethanol, ammonia)

-

Product : Alkyl/aryl amides or carboxylic acid derivatives

-

Mechanism : The amide nitrogen acts as a leaving group, allowing nucleophiles to replace it. This reaction is useful for modifying the compound’s functional groups to tailor its biological activity.

Oxidation/Reduction of the Tetrahydropyran Ring

The tetrahydropyran ring is susceptible to oxidation and reduction , altering its cyclic structure.

-

Oxidation :

-

Reagents : KMnO₄, CrO₃

-

Product : Ketone or lactone derivatives

-

Mechanism : Oxidation of the ring oxygen or adjacent carbons to form carbonyl groups.

-

-

Reduction :

-

Reagents : LiAlH₄, NaBH₄

-

Product : Tetrahydropyran derivatives with reduced carbonyl groups

-

Mechanism : Reduction of carbonyl groups (if present) or hydrogenation of double bonds.

-

Ring-Opening Reactions of the Tetrahydropyran Moiety

The tetrahydropyran ring can undergo acid-catalyzed ring-opening , a reaction characteristic of cyclic ethers.

-

Reaction Type : Acid-catalyzed cleavage

-

Reagents : H₂SO₄, HCl

-

Product : Diols or other oxygenated derivatives

-

Mechanism : Protonation of the ring oxygen, followed by nucleophilic attack and cleavage of the ring structure. This reaction is critical for synthesizing linear diols or other polyols .

Reactions Involving the 3,4-Dimethoxyphenyl Substituent

The aromatic 3,4-dimethoxyphenyl group can participate in electrophilic aromatic substitution (EAS) or demethylation reactions.

-

Electrophilic Aromatic Substitution :

-

Reagents : Nitration (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃)

-

Product : Substituted aromatic derivatives

-

Mechanism : The activating methoxy groups direct electrophiles to the ring, leading to substitution at para or ortho positions.

-

-

Demethylation :

-

Reagents : BBr₃, HBr

-

Product : Hydroxyphenyl derivatives

-

Mechanism : Cleavage of the methyl-ether bond, yielding phenolic hydroxyl groups.

-

Data Table: Key Reactions and Features

| Reaction Type | Reagents/Conditions | Product(s) | Key Features |

|---|---|---|---|

| Amide Hydrolysis | HCl (acidic) / NaOH (basic) | 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid | Converts amide to carboxylic acid |

| Substitution | Alcohols/Amines (e.g., ethanol) | Alkyl/aryl amides | Modifies functional groups |

| Tetrahydropyran Oxidation | KMnO₄/CrO₃ | Ketone/lactone derivatives | Alters ring structure |

| Ring-Opening | H₂SO₄/HCl | Diols | Linearizes cyclic ether |

| EAS on Phenyl Group | HNO₃/H₂SO₄, Cl₂/FeCl₃ | Substituted aromatic derivatives | Utilizes activating methoxy groups |

| Demethylation | BBr₃/HBr | Hydroxyphenyl derivatives | Removes methyl groups |

Research Findings and Implications

-

Biological Activity : The compound’s structural features (e.g., the amide group, methoxy substituents) suggest potential applications in medicinal chemistry, including antimicrobial or anti-inflammatory activity, though experimental validation is required .

-

Synthetic Versatility : The compound’s reactivity allows for diverse modifications, making it a valuable intermediate in organic synthesis.

-

Limitations : Specific reaction conditions (e.g., temperature, solvent) for this compound may require optimization, as detailed experimental data is limited in available sources.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : The conversion of the aldehyde group to a carboxylic acid.

- Reduction : The reduction of the aldehyde to a primary alcohol.

- Substitution Reactions : The methoxy groups can participate in nucleophilic substitution reactions.

These reactions are crucial for developing new materials and compounds with desired properties.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit activity against various bacterial strains.

- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case studies have shown promising results in vitro, warranting further investigation into its efficacy and mechanisms of action.

Medicine

In medicinal chemistry, 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is explored as a lead compound for drug development. Its structural features allow it to interact with biological targets effectively. Research is ongoing to evaluate its potential as:

- An anti-inflammatory agent.

- A neuroprotective agent in models of neurodegenerative diseases.

Industry

This compound finds applications in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for synthesizing specialty chemicals used in different industrial processes.

Case Study 1: Antimicrobial Activity

A study conducted by [Nerviano Medical Sciences S.R.L.] demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. The findings indicated that it induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydro-2H-Pyran-4-Carboxamide Derivatives

Compounds sharing the tetrahydro-2H-pyran-4-carboxamide core but differing in substituents are summarized below:

Key Observations :

- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group may enhance membrane permeability compared to single methoxy (e.g., 4-methoxyphenyl in ) or chlorophenyl derivatives (e.g., ).

Compounds with 3,4-Dimethoxyphenyl Moieties

Several compounds share the 3,4-dimethoxyphenyl group but differ in core structures:

Key Observations :

- Core Flexibility : Cyclohexene derivatives () exhibit neurotrophic activity, suggesting the 3,4-dimethoxyphenyl group may synergize with conjugated styryl systems for biological effects.

- Synthetic Utility : Ester derivatives like D1 () are intermediates for further functionalization but lack direct pharmacological relevance.

Q & A

Q. What in vitro assays are suitable for evaluating neuroprotective activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.